![molecular formula C20H34O2 B12565801 2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione CAS No. 143536-25-8](/img/structure/B12565801.png)
2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dipentyl[1,1’-bi(cyclopentane)]-3,3’-dione is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dipentyl[1,1’-bi(cyclopentane)]-3,3’-dione typically involves the alkylation of cyclopentadiene derivatives. One common method includes the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DET) or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) (DPT), leading to the formation of cyclopentadienes . These intermediates can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions and C–H functionalization techniques. These methods are scalable and can produce significant quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dipentyl[1,1’-bi(cyclopentane)]-3,3’-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2,2’-Dipentyl[1,1’-bi(cyclopentane)]-3,3’-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug development.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Dipentyl[1,1’-bi(cyclopentane)]-3,3’-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, including antioxidant activity and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bicyclopentyl: Similar in structure but lacks the diketone functionality.
Cyclopentane derivatives: These compounds share the cyclopentane ring but differ in their substituents and functional groups.
Uniqueness
2,2’-Dipentyl[1,1’-bi(cyclopentane)]-3,3’-dione is unique due to its specific substitution pattern and the presence of two pentyl groups and two ketone functionalities. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
143536-25-8 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
3-(3-oxo-2-pentylcyclopentyl)-2-pentylcyclopentan-1-one |
InChI |
InChI=1S/C20H34O2/c1-3-5-7-9-17-15(11-13-19(17)21)16-12-14-20(22)18(16)10-8-6-4-2/h15-18H,3-14H2,1-2H3 |
InChI Key |
WIRZRVRDPRHBDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(CCC1=O)C2CCC(=O)C2CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


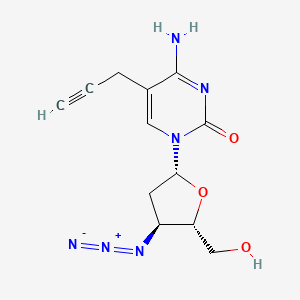
![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)
![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)
![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)
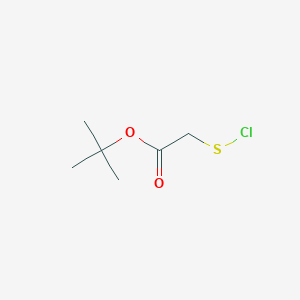
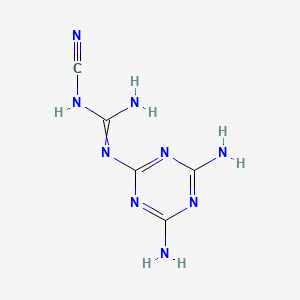
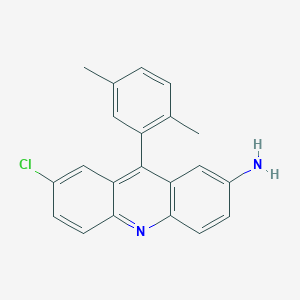
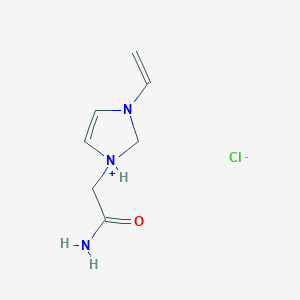
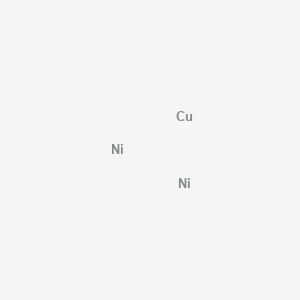
![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)
![Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]-](/img/structure/B12565759.png)
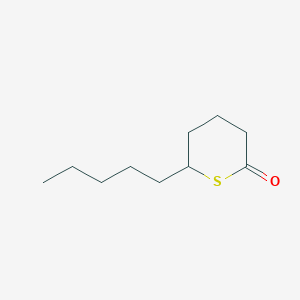
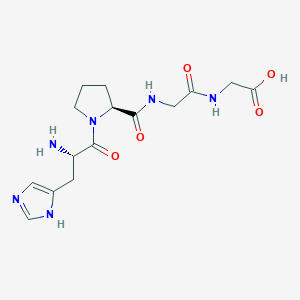
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
